

Application Notes and Protocols for the Nitration of 1,3,5-Triphenylbenzene

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Compound of Interest

Compound Name: *1,3,5-Tris(4-nitrophenyl)benzene*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the controlled nitration of 1,3,5-triphenylbenzene to yield either mononitrated or trinitrated products. The protocols are designed to be clear and reproducible for research and development applications.

Introduction

1,3,5-Triphenylbenzene is a highly symmetric, propeller-shaped aromatic hydrocarbon. Its unique structure makes it a valuable building block in materials science and supramolecular chemistry. The introduction of nitro groups onto the phenyl rings can significantly alter its electronic properties, solubility, and reactivity, opening avenues for the synthesis of novel functional materials, including porous organic frameworks and precursors for amino-derivatives. This application note details the procedures for both the selective mononitration and the exhaustive trinitration of 1,3,5-triphenylbenzene.

Data Presentation

The following tables summarize the key quantitative data for the nitration reactions of 1,3,5-triphenylbenzene.

Table 1: Reaction Conditions and Product Distribution for the Mononitration of 1,3,5-Triphenylbenzene

Parameter	Value
Starting Material	1,3,5-Triphenylbenzene
Reagents	Fuming Nitric Acid, Acetic Anhydride
Reaction Time	24 hours
Temperature	Room Temperature
Product	Mononitro-1,3,5-triphenylbenzene Isomers
Central-Ring Isomer Yield	62% [1]
Peripheral-Ring Ortho Isomer Yield	23% [1]
Peripheral-Ring Para Isomer Yield	15% [1]

Table 2: Reaction Conditions and Yield for the Trinitration of 1,3,5-Triphenylbenzene

Parameter	Value
Starting Material	1,3,5-Triphenylbenzene
Reagents	Nitric Acid, Sulfuric Acid
Reaction Time	12–24 hours
Temperature	80–100°C (Reflux)
Product	1,3,5-Tris(4-nitrophenyl)benzene
Reported Yield	Up to 85% [2]
Achievable Purity	>95% (after column chromatography) [2]

Experimental Protocols

Protocol 1: Mononitration of 1,3,5-Triphenylbenzene

This protocol is designed for the selective synthesis of mononitrated isomers of 1,3,5-triphenylbenzene.

Materials:

- 1,3,5-Triphenylbenzene (9.20 g, 0.030 mole)
- Acetic Anhydride (220 ml)
- Fuming Nitric Acid (1.4 ml, 0.030 mole)
- Dichloromethane
- Sodium Carbonate Solution
- Calcium Sulfate
- Ice
- Dilute Sulfuric Acid

Procedure:

- In a suitable reaction vessel, dissolve 9.20 g (0.030 mole) of 1,3,5-triphenylbenzene in 200 ml of acetic anhydride with stirring at 26°C.[\[1\]](#)
- In a separate container, prepare a solution of 1.4 ml (0.030 mole) of fuming nitric acid dissolved in 20 ml of acetic anhydride.
- Slowly add the nitric acid solution to the stirred solution of 1,3,5-triphenylbenzene.[\[1\]](#)
- Allow the resulting slightly yellow solution to stir at room temperature for 24 hours.[\[1\]](#)
- After the reaction is complete, pour the mixture onto a mixture of ice and dilute sulfuric acid.[\[1\]](#)
- Transfer the mixture to a separatory funnel and add dichloromethane to extract the organic products.
- Separate the organic layer and wash it thoroughly with a sodium carbonate solution to neutralize any remaining acid.[\[1\]](#)

- Dry the organic layer over calcium sulfate.[1]
- Concentrate the solution to obtain the crude product mixture of mononitrated isomers.

Protocol 2: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (Trinitration)

This protocol describes the exhaustive nitration of 1,3,5-triphenylbenzene to yield the trinitro derivative.

Materials:

- 1,3,5-Triphenylbenzene
- Concentrated Nitric Acid
- Concentrated Sulfuric Acid
- Dichloromethane (for chromatography)
- Hexane (for chromatography)
- Silica Gel

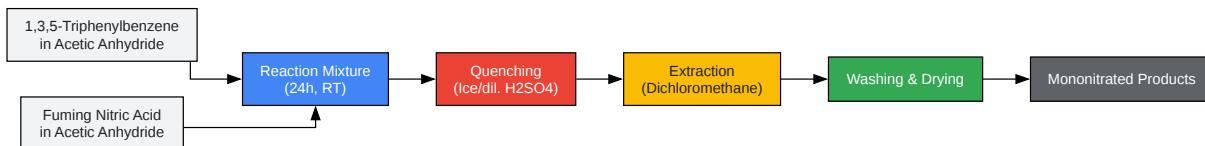
Procedure:

- In a round-bottom flask equipped with a reflux condenser, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
- Add 1,3,5-triphenylbenzene to the nitrating mixture.
- Heat the reaction mixture to reflux at a temperature of 80–100°C.[2]
- Maintain the reflux with stirring for a period of 12–24 hours to ensure complete trinitration.[2]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the cooled reaction mixture over crushed ice to precipitate the crude product.

- Collect the precipitate by filtration and wash with copious amounts of water until the washings are neutral.
- Dry the crude product thoroughly.
- Purify the crude **1,3,5-tris(4-nitrophenyl)benzene** by column chromatography using a silica gel stationary phase and a dichloromethane/hexane eluent system to achieve a purity of >95%.^[2]

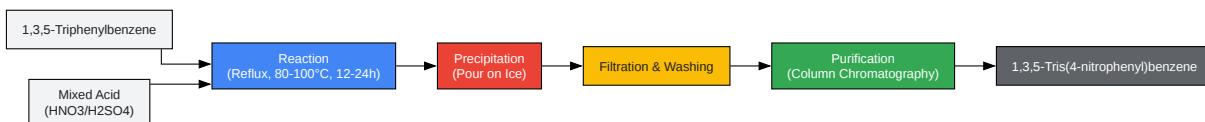
Visualizations

The following diagrams illustrate the experimental workflows for the nitration of 1,3,5-triphenylbenzene.



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Mononitration Experimental Workflow



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Trinitration Experimental Workflow

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References

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